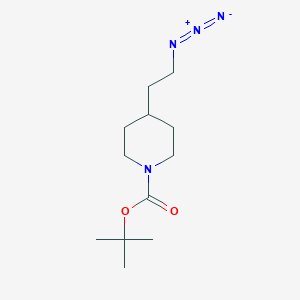

tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate (TBAPC) is an organic compound that is widely used in research and laboratory experiments. It is a versatile compound that can be used in a variety of applications, including synthesis, drug delivery, and imaging. TBAPC is a member of the azidoethylpiperidine family and is a derivative of the piperidine ring. It is a colorless, odorless, and relatively non-toxic compound.

Aplicaciones Científicas De Investigación

Synthesis of Various Piperidine Derivatives

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Building Block in PROTAC Development

This compound is useful as a semi-flexible linker in Proteolysis Targeting Chimera (PROTAC) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.

Precursor in Illicit Fentanyl Manufacture

This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . Fentanyl is a synthetic opioid that is 80-100 times stronger than morphine.

Biological Evaluation and Drug Discovery

Piperidine and its derivatives, including this compound, are being utilized in different therapeutic applications. They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Synthesis of Pim-1 Inhibitors

This compound can be used as a reactant for the synthesis of Pim-1 inhibitors . Pim-1 is a type of protein kinase that is involved in cell survival and proliferation, and its inhibitors are being studied for potential use in cancer treatment.

Synthesis of Selective GPR119 Agonists

This compound can also be used as a reactant for the synthesis of selective GPR119 agonists for type II diabetes . GPR119 is a receptor that is expressed in pancreatic and intestinal cells, and its agonists are being investigated for their potential to increase insulin secretion and improve glucose tolerance.

Fluorescence Lifetime Extension

Incorporating a piperidinyl group in the fluorophore extends the fluorescence lifetime of click-derived cyclam-naphthalimide conjugates . This property can be useful in various applications, including biological sensing and imaging.

Synthesis of Anticancer, Antiviral, and Antimalarial Agents

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Propiedades

IUPAC Name |

tert-butyl 4-(2-azidoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-12(2,3)18-11(17)16-8-5-10(6-9-16)4-7-14-15-13/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILCKGFSPASVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N-Boc-4-piperidinyl)ethylazide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)

![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)

![2-[(1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B6611948.png)

![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)